6-amino-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-amino-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as 6-ATP, is an important compound in a wide range of biochemical and physiological processes. It is an important intermediate in the synthesis of various proteins and peptides, and is also involved in the regulation of the cell cycle. It is widely used in laboratory experiments and is of great interest to scientists due to its potential therapeutic applications.
Scientific Research Applications
Green Synthesis Methods
A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides was investigated by Ahadi et al. (2014). This approach avoids the need for chromatography and recrystallization, offering a more environmentally friendly and efficient synthesis process (Ahadi et al., 2014).
Synthesis of Pyrimido[4,5-d]pyrimidin-2,4-diones
Hamama et al. (2012) explored the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes to synthesize pyrimido[4,5-d]pyrimidin-2,4-diones. This method allows for the synthesis of these compounds with different substitutions, contributing to diverse pharmaceutical applications (Hamama et al., 2012).
Preparation of Rhenium Tricarbonyl Complexes
Wei et al. (2005) modified thymidine and uridine to create a series of amine analogs, including 1-{5-[(bis(pyridin-2-ylmethyl)amino)methyl]-4-hydroxytetrahydrofuran-2-yl}-5-methyl-1H-pyrimidine-2,4-dione. These compounds were used to prepare rhenium tricarbonyl complexes, showcasing potential applications in medicinal chemistry and imaging (Wei et al., 2005).
Synthesis of Fused Pyrimidine Derivatives
Inazumi et al. (1994) discussed the synthesis of fused pyrimidine derivatives, including reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones. These compounds have potential applications in creating novel pharmaceuticals and chemical intermediates (Inazumi et al., 1994).
Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine Derivatives
Ghashang et al. (2017) described a multi-component reaction using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to synthesize indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives. This work highlights the compound's role in creating structurally diverse pharmaceuticals (Ghashang et al., 2017).
Synthesis of Pyrido[4,3-d]pyrimidine-2,4-diones
Furrer et al. (1994) synthesized pyrido[4,3-d]pyrimidine-2,4-diones, demonstrating the compound's utility in creating antithrombotic compounds with potential medicinal benefits (Furrer et al., 1994).
properties
IUPAC Name |
6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBZHWDRUYMVEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC(=O)NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393171 |
Source
|
Record name | STK631616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
638136-91-1 |
Source
|
Record name | STK631616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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